Boc-L-beta-homotryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

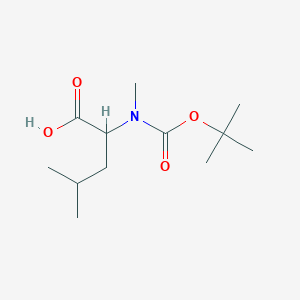

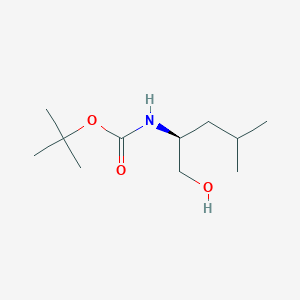

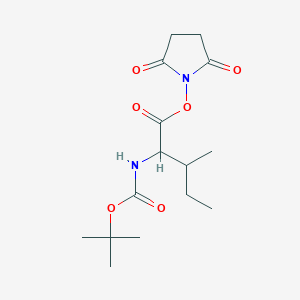

Boc-L-beta-homotryptophan, also known as (3S)-3-amino-4-(1H-indol-3-yl)butanoic acid, is a chemical compound with the molecular formula C12H14N2O2 . It is a product offered by BOC Sciences, a world-leading provider of special chemicals .

Molecular Structure Analysis

The molecular structure of Boc-L-beta-homotryptophan is represented by the InChI Key DUVVFMLAHWNDJD-VIFPVBQESA-N . The canonical SMILES representation is C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N .Physical And Chemical Properties Analysis

Boc-L-beta-homotryptophan has a molecular weight of 218.25 . It is recommended to be stored at 2-8 °C . The density is 1.3±0.1 g/cm^3, and the boiling point is 462.3±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.2 mmHg at 25°C .科学的研究の応用

Peptide Synthesis and Structural Studies

Beta-Peptide Synthesis : The synthesis of β2-homotryptophan derivatives for β-peptide synthesis highlights the crucial role of the 1H-indol-3-yl side chain of tryptophan in peptides and proteins. Incorporating β2-amino acid residues like β2-HTrp allows β-peptide chains to fold into unique helices or hairpin turns, expanding the scope of peptide design and functionality (Micuch & Seebach, 2002).

Beta-Hairpin Peptides : Research on synthetic octapeptides has shown that the inclusion of beta-turn stereochemistry significantly influences the formation of designed beta-hairpin structures. This structural manipulation provides insights into protein folding and stability, offering a pathway to design peptides with specific conformations and functionalities (Das et al., 2001).

Biocompatible Materials and Drug Delivery

Fluorescent Cationic Polymers : The RAFT polymerization of methacrylates containing a tryptophan moiety leads to the controlled synthesis of biocompatible fluorescent cationic polymers. These polymers exhibit smart pH-responsiveness and have potential applications in biomedicine, such as siRNA delivery, due to their excellent biocompatibility and fluorescence properties (Roy et al., 2013).

Drug Delivery Applications : The synthesis of amphiphilic BAB triblock copolymers using Nα-Boc-L-tryptophan showcases the potential of these materials in drug delivery. These copolymers form micelles and exhibit controlled drug release, highlighting the role of tryptophan derivatives in developing novel drug delivery systems (Voda et al., 2016).

Chemical Synthesis and Modification

Native Chemical Ligation : The development of methods for native chemical ligation at phenylalanine using erythro-N-Boc-β-mercapto-l-phenylalanine demonstrates the versatility of tryptophan derivatives in peptide chemistry. This technique allows for the synthesis of peptides with complex modifications, opening up new avenues for the study of peptide function and structure (Crich & Banerjee, 2007).

Safety And Hazards

特性

IUPAC Name |

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZZBYOOQVPWSG-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375825 |

Source

|

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-beta-homotryptophan | |

CAS RN |

229639-48-9 |

Source

|

| Record name | Boc-L-beta-homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)